N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6S/c1-2-25-12-5-3-4-10-8-14(27-16(10)12)11-9-28-18(19-11)20-17(22)13-6-7-15(26-13)21(23)24/h3-9H,2H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYPGASHGCEAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized through the cyclization of appropriate thioamides with α-haloketones . The final step involves coupling the benzofuran and thiazole intermediates with a nitrofuran carboxamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrofuran ring can be reduced to form amino derivatives.
Substitution: The benzofuran and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can yield nitroso derivatives, while reduction can yield amino derivatives .
Scientific Research Applications
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or DNA replication . Its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Properties
Key Observations :
- Lipophilicity : The 7-ethoxy group in the target compound likely improves bioavailability compared to the 3-hydroxy substituent in ’s carbohydrazide derivative .
- Electron Effects : The 5-nitro group on furan may enhance redox activity, contrasting with the electron-rich benzo[1,3]dioxole in ’s compound .
- Steric Considerations : Bulky substituents (e.g., naphthalen-2-yl in ) reduce conformational flexibility but may improve binding specificity .
Critical Analysis :
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological mechanisms, and various pharmacological applications, supported by data tables and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula: C28H25N3O5S2
- Molecular Weight: 547.64 g/mol
- IUPAC Name: this compound
The compound features a unique combination of a benzofuran scaffold, a thiazole ring, and a nitrofuran moiety, which contribute to its diverse biological activities.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. In particular:
- Mechanism of Action: The compound induces apoptosis in cancer cells through caspase-dependent pathways. This was demonstrated in studies involving breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines where it showed cytotoxic effects .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation |
| A549 | 12 | Induction of reactive oxygen species |
| PC-3 | 15 | Mitochondrial membrane potential disruption |
2. Anti-inflammatory Effects
The compound has been identified as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. In vitro studies have shown that it effectively suppresses the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models .
3. Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens. Its structure allows for interaction with microbial enzymes and receptors, inhibiting their growth.
Study on Anticancer Activity
A study published in Cancer Letters evaluated the effect of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers such as Annexin V staining and caspase 3/7 activity .
Study on Anti-inflammatory Effects
In another study focused on rheumatoid arthritis models, the compound effectively reduced inflammation markers and improved joint swelling scores in treated subjects compared to control groups .
The synthesis of this compound typically involves multi-step organic reactions that include:
- Preparation of benzofuran and thiazole intermediates.
- Coupling reactions under controlled conditions using reagents such as thionyl chloride .
Mechanism of Action:
The compound interacts with specific molecular targets such as enzymes involved in inflammatory pathways or proteins regulating cell cycle progression in cancer cells. By modulating these targets, it exerts therapeutic effects.
Q & A
Q. What are the optimal synthetic routes for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide, and how can purity be ensured?
- Methodology : Employ a multi-step synthesis involving: (i) Coupling of 7-ethoxy-1-benzofuran-2-carboxylic acid derivatives with thiazole precursors via carbodiimide-mediated amidation (e.g., EDC/HOBt) . (ii) Nitration of the furan moiety using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to prevent over-nitration. (iii) Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water).
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, 70:30 acetonitrile/water).
- Yield Optimization : Adjust stoichiometry (1.2–1.5 eq. of nitrating agent) and reaction time (2–4 hrs) .
Q. How can the compound’s structural identity be confirmed using spectroscopic techniques?
- Approach :
- ¹H/¹³C NMR : Assign peaks for key groups (e.g., benzofuran ethoxy protons at δ 1.3–1.5 ppm, thiazole C-2 at δ 160–165 ppm) .
- FT-IR : Confirm amide C=O stretch (~1670 cm⁻¹) and nitro group (~1520 cm⁻¹).
- Mass Spectrometry : Use ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns .
Q. What are the compound’s solubility and pKa, and how do they impact formulation for in vitro assays?
- Methods :
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. Centrifuge at 10,000 rpm for 10 min and quantify via UV-Vis (λ_max = 280 nm) .
- pKa Determination : Potentiometric titration (0.1 M HCl/NaOH, 25°C) with automated titrator.
- Formulation : For low aqueous solubility (<1 mg/mL), use DMSO stock (10 mM) diluted in assay buffers with <0.1% DMSO .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s 3D structure?
- Protocol : (i) Grow single crystals via vapor diffusion (ethanol/water, 4°C). (ii) Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and process with SHELXT for structure solution . (iii) Refine using SHELXL with anisotropic displacement parameters.
- Key Metrics : Check R-factor (<5%), electron density maps for nitro group orientation, and hydrogen bonding networks .
Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
- Resolution Steps :
- Assay Standardization : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) using MTT assays with matched seeding densities and incubation times (48–72 hrs) .
- Orthogonal Validation : Confirm target engagement via SPR (binding affinity to bacterial DNA gyrase vs. human kinases) .
- Metabolic Stability : Test in vitro liver microsomal stability (t₁/₂ > 30 min) to rule out false negatives from rapid degradation .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?
- Design :
- Substituent Variation : Modify ethoxy (benzofuran) to methoxy/propoxy and nitro (furan) to cyano/amino groups.
- Synthetic Routes : Use parallel synthesis for derivatives (e.g., Ugi reaction for carboxamide analogs) .
- Evaluation :
- Biological Screening : Prioritize derivatives with >50% inhibition at 10 μM in primary screens.
- Computational Modeling : Dock into homology models of target proteins (e.g., CYP450 enzymes) using AutoDock Vina .
Q. What analytical methods validate the compound’s stability under physiological conditions?
- Protocol :
- Forced Degradation : Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS.
- Light/Thermal Stability : Store at 40°C/75% RH (ICH guidelines) and monitor via DSC/TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
